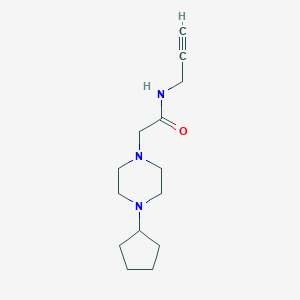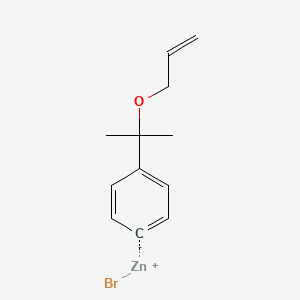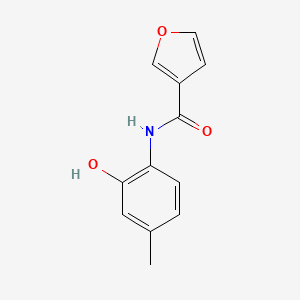
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It contains a benzene ring substituted with three fluorine atoms and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzene ring and the formation of the aldehyde group. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and efficiency of the reactions, as well as the purity of the final product.
化学反応の分析
Types of Reactions
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-(1,2-Difluoroethyl)-3,5-difluorobenzoic acid
Reduction: 2-(1,2-Difluoroethyl)-3,5-difluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.
類似化合物との比較
2-(1,2-Difluoroethyl)-3,5-difluorobenzaldehyde can be compared with other similar compounds, such as:
2-(1,2-Difluoroethyl)-4,6-difluorobenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-(1,2-Difluoroethyl)-3,5-dichlorobenzaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
2-(1,2-Difluoroethyl)-3,5-dimethylbenzaldehyde: Contains methyl groups instead of fluorine, resulting in different steric and electronic effects.
特性
分子式 |
C9H6F4O |
|---|---|
分子量 |
206.14 g/mol |
IUPAC名 |
2-(1,2-difluoroethyl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-3-8(13)9-5(4-14)1-6(11)2-7(9)12/h1-2,4,8H,3H2 |
InChIキー |
GROKTDAAXYIXNW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C=O)C(CF)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
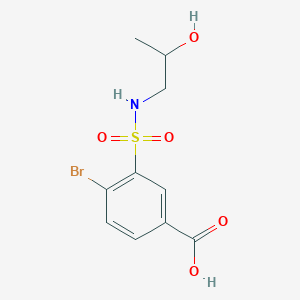

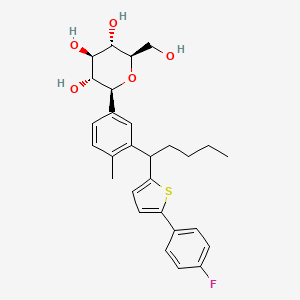

![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
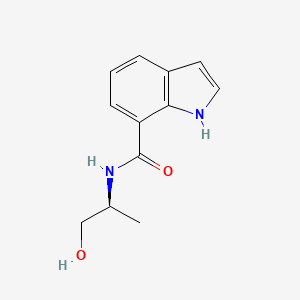

![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
